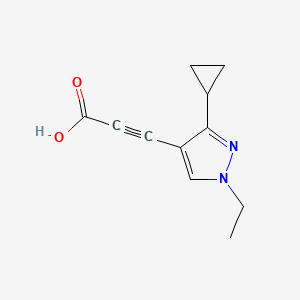

3-(3-Cyclopropyl-1-ethyl-1H-pyrazol-4-yl)propiolic acid

Description

3-(3-Cyclopropyl-1-ethyl-1H-pyrazol-4-yl)propiolic acid is a pyrazole-derived compound featuring a cyclopropyl group at position 3, an ethyl group at position 1, and a propiolic acid (HC≡C-COOH) moiety at position 4 of the pyrazole ring. The propiolic acid group confers distinct electronic and reactivity properties, such as heightened acidity compared to carboxylic or propanoic acid derivatives, due to the sp-hybridized carbon in the triple bond .

Properties

Molecular Formula |

C11H12N2O2 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

3-(3-cyclopropyl-1-ethylpyrazol-4-yl)prop-2-ynoic acid |

InChI |

InChI=1S/C11H12N2O2/c1-2-13-7-9(5-6-10(14)15)11(12-13)8-3-4-8/h7-8H,2-4H2,1H3,(H,14,15) |

InChI Key |

ILAHQFMHCMXWNV-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C(=N1)C2CC2)C#CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Cyclopropyl-1-ethyl-1H-pyrazol-4-yl)propiolic acid typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a suitable precursor, such as a hydrazine derivative, with an alkyne. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction is typically carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques, such as chromatography, can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Cyclopropyl-1-ethyl-1H-pyrazol-4-yl)propiolic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: The major products formed include carboxylic acids and ketones.

Reduction: The major products include alcohols and amines.

Substitution: The major products depend on the substituent introduced, such as halogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure that includes a cyclopropyl group and a pyrazole moiety, making it an intriguing subject for research. Its molecular formula is with a molecular weight of approximately 204.22 g/mol. The presence of both the pyrazole ring and the propiolic acid functional group suggests significant potential for chemical reactivity and biological activity, which may enhance its pharmacological properties compared to simpler analogs .

Anticancer Activity

Research has indicated that derivatives of 3-(3-Cyclopropyl-1-ethyl-1H-pyrazol-4-yl)propiolic acid may exhibit anticancer properties. A study evaluating various propanamide derivatives showed promising results, with several compounds demonstrating low IC50 values against cancer cell lines, indicating strong anticancer activity. For instance, compounds with structural similarities to 3-(3-Cyclopropyl-1-ethyl-1H-pyrazol-4-yl)propiolic acid were tested for their ability to inhibit cell proliferation in human cancer cell lines, yielding IC50 values in the range of 10.84 to 24.57 µM .

Organic Synthesis

The compound's versatility in organic synthesis is notable. It can serve as a building block for the synthesis of various derivatives and analogs through multiple synthetic routes. For example, reactions involving the functional groups present in 3-(3-Cyclopropyl-1-ethyl-1H-pyrazol-4-yl)propiolic acid can lead to the formation of new compounds with potentially valuable properties in pharmaceuticals and agrochemicals .

Antimicrobial Properties

In addition to its anticancer potential, compounds related to 3-(3-Cyclopropyl-1-ethyl-1H-pyrazol-4-yl)propiolic acid have been investigated for their antimicrobial properties. Studies have shown that certain derivatives exhibit activity against various bacterial strains, suggesting potential applications in treating infections .

Case Studies

Mechanism of Action

The mechanism of action of 3-(3-Cyclopropyl-1-ethyl-1H-pyrazol-4-yl)propiolic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include the inhibition of enzyme activity by binding to the active site or the modulation of signaling pathways by interacting with receptors.

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical distinctions between the target compound and similar pyrazole derivatives:

references a carboxylic acid variant (CAS 1006446-33-8), which differs in functional group.

Reactivity and Electronic Effects

- Electron-Donating vs. In contrast, bromo and trifluoromethyl groups in analog 1001518-96-2 are strongly electron-withdrawing, likely reducing reactivity in nucleophilic reactions .

- Functional Group Impact: The propiolic acid group in the target compound exhibits greater acidity (pKa ~1.5–2.5) compared to propanoic (pKa ~4.8) or carboxylic acids (pKa ~2.5–4.0), making it more reactive in deprotonation-dependent reactions .

Biological Activity

3-(3-Cyclopropyl-1-ethyl-1H-pyrazol-4-yl)propiolic acid is a novel compound with a unique structural composition that includes a cyclopropyl group and a pyrazole moiety. Its molecular formula is , and it has a molecular weight of approximately 204.23 g/mol. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties.

Chemical Structure and Properties

The compound features:

- Cyclopropyl Group : Contributes to enhanced pharmacokinetic properties.

- Pyrazole Moiety : Known for various biological activities, including anti-inflammatory and analgesic effects.

- Propiolic Acid Functional Group : Suggests potential for diverse chemical reactivity.

Pharmacological Potential

Research indicates that compounds containing pyrazole structures often exhibit significant biological activity, including:

- Antagonism of Cannabinoid Receptors : Similar pyrazole derivatives have shown efficacy in binding to cannabinoid type 1 (CB1) receptors, which are implicated in appetite regulation and metabolic disorders .

- Anti-inflammatory Effects : Pyrazole derivatives are frequently explored as anti-inflammatory agents due to their ability to inhibit cyclooxygenase enzymes.

Structure-Activity Relationship (SAR)

A study on related pyrazole compounds revealed that modifications in the structure can lead to variations in biological activity. For instance, the presence of different substituents on the pyrazole ring can significantly alter receptor binding affinity and metabolic stability .

In Vitro Studies

In vitro assays have demonstrated that similar compounds exhibit potent effects on various biological targets:

- CB1 Receptor Binding Affinity : Certain diaryl-pyrazole derivatives displayed K(i) values less than 5 nM, indicating strong binding affinity .

- Cytotoxicity Assessments : Compounds structurally related to 3-(3-Cyclopropyl-1-ethyl-1H-pyrazol-4-yl)propiolic acid have been evaluated against cancer cell lines, showing varying degrees of cytotoxicity .

Molecular Docking Studies

Molecular docking studies suggest that 3-(3-Cyclopropyl-1-ethyl-1H-pyrazol-4-yl)propiolic acid may interact favorably with several biological targets, including:

- Cytosolic Phospholipase A2α (cPLA2α) : Inhibitors of this enzyme have shown promise in reducing inflammation and could be potential therapeutic agents for conditions like arthritis .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-(3-Methyl-1-propyl-1H-pyrazol-4-yl)propiolic acid | Structure | Contains a propyl group instead of cyclopropyl |

| 5-Ethylpyrazole | Structure | Lacks the propiolic acid functionality |

| Propiolic Acid Derivatives | Structure | General class with various substitutions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.